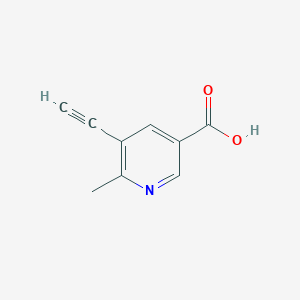

5-Ethynyl-6-methylpyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

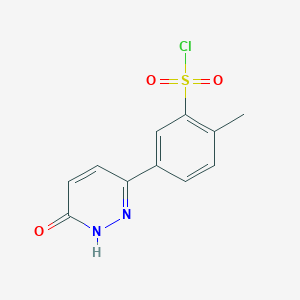

5-Ethynyl-6-methylpyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1824300-16-4 . It has a molecular weight of 161.16 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7NO2/c1-3-7-4-8 (9 (11)12)5-10-6 (7)2/h1,4-5H,2H3, (H,11,12) . This indicates that the molecule consists of a pyridine ring with ethynyl and methyl substituents, and a carboxylic acid group.Applications De Recherche Scientifique

Complexation of Lanthanide(III) Cations The synthesis of 5′-methyl-2,2′-bipyridine-6-carboxylic acid, related to 5-Ethynyl-6-methylpyridine-3-carboxylic acid, is crucial for the development of tridentate ligands. These ligands are particularly well suited for the complexation of lanthanide(III) cations, which have applications in various fields including materials science, catalysis, and biomedical imaging (Charbonnière, Weibel, & Ziessel, 2001).

Antibacterial Activity Derivatives of pyridonecarboxylic acids, like this compound, have been synthesized and studied for their antibacterial activity. Such compounds are found to be more active than certain existing antibacterial agents, indicating their potential as novel antibiotics (Egawa et al., 1984).

Reversible Blocking of Amino Groups Research on the reversible blocking of amino groups using maleic anhydride derivatives, which are structurally similar to this compound, shows potential applications in protein and peptide chemistry. This method is useful for modifying amino acids and peptides for various biochemical studies (Dixon & Perham, 1968).

Electrocatalytic Carboxylation The electrocatalytic carboxylation of compounds related to this compound, such as 2-amino-5-bromopyridine, with CO2 in ionic liquids showcases a novel method for chemical synthesis. This process is environmentally friendly and avoids the use of toxic solvents, indicating its potential for green chemistry applications (Feng et al., 2010).

Potential Anticancer Agents The synthesis of compounds structurally related to this compound, such as Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines, indicates their potential as anticancer agents. These compounds have shown effects on the proliferation and survival of cancer cells in studies, suggesting their application in cancer therapy (Temple et al., 1983).

Propriétés

IUPAC Name |

5-ethynyl-6-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-3-7-4-8(9(11)12)5-10-6(7)2/h1,4-5H,2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUGHTNOXDPNSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)O)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2597120.png)

![N-(2,4-dimethylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2597121.png)

![N-(4-methylbenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-[(Oxan-4-yl)methoxy]pyrimidine](/img/structure/B2597126.png)

![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2597129.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2597134.png)

![6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline](/img/structure/B2597138.png)